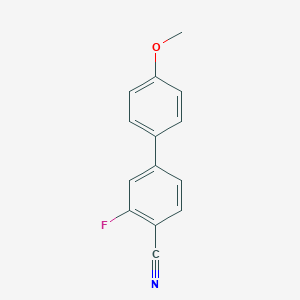

2-Fluoro-4-(4-methoxyphenyl)benzonitrile

描述

2-Fluoro-4-(4-methoxyphenyl)benzonitrile is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular formula of C14H10FNO .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(4-methoxyphenyl)benzonitrile consists of a benzonitrile group substituted with a fluorine atom at the 2-position and a 4-methoxyphenyl group at the 4-position .Physical And Chemical Properties Analysis

2-Fluoro-4-(4-methoxyphenyl)benzonitrile has a predicted boiling point of 233.9±20.0 °C and a predicted density of 1.18±0.1 g/cm3 .科学研究应用

Synthesis and Chemical Properties

2-Fluoro-4-(4-methoxyphenyl)benzonitrile does not appear directly in the literature; however, related compounds and synthesis methods offer insights into its potential applications and characteristics. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing anti-inflammatory materials, suggests a methodology that could be relevant for synthesizing compounds like 2-Fluoro-4-(4-methoxyphenyl)benzonitrile. This involves cross-coupling reactions that may be adapted for creating various fluorinated organic compounds with potential uses in pharmaceuticals and agrochemicals due to their unique properties imparted by the fluorine atom (Qiu et al., 2009).

Pharmacological Applications

While the specific compound is not mentioned, the pharmacological relevance of related fluorine-containing compounds is noteworthy. Fluorine substitution significantly affects the biological activity of pharmaceuticals, making fluorinated compounds of great interest. For example, fluorinated analogues of cytidine nucleotides are potent antivirals, indicating that fluorine substitution in compounds like 2-Fluoro-4-(4-methoxyphenyl)benzonitrile could lead to important biological activities (Ray et al., 2003).

Environmental and Green Chemistry

The advancement of fluoroalkylation reactions in aqueous media, including trifluoromethylation and difluoromethylation, highlights the environmental benefits of incorporating fluorine into organic compounds via green chemistry approaches. This suggests potential environmental applications for the synthesis and use of fluorinated compounds like 2-Fluoro-4-(4-methoxyphenyl)benzonitrile, promoting the development of sustainable and less toxic chemical processes (Song et al., 2018).

安全和危害

属性

IUPAC Name |

2-fluoro-4-(4-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUDFMDIMMTHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376916 | |

| Record name | 2-fluoro-4-(4-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(4-methoxyphenyl)benzonitrile | |

CAS RN |

123864-93-7 | |

| Record name | 2-fluoro-4-(4-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)

![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)

![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)

![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184751.png)